molecular formula C19H16N2OS B2441285 2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine CAS No. 866726-39-8

2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine

Cat. No.: B2441285
CAS No.: 866726-39-8
M. Wt: 320.41
InChI Key: WDBXNNMBQOYKAN-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This chromeno[2,3-d]pyrimidine derivative shares a core structural scaffold with compounds investigated for their potential to inhibit key biological pathways. Specifically, related derivatives within this chemical family have been identified as potent inhibitors of the NF-κB signaling pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation . Dysregulation of NF-κB is implicated in various diseases, including cancer and autoimmune disorders, making inhibitors of this pathway a valuable tool for probing its function and validating therapeutic targets . The presence of the methylsulfanyl group at the 4-position and the 4-methylphenyl group at the 2-position on the chromenopyrimidine core defines this compound's specific chemical properties and likely influences its binding affinity and biological activity. Researchers can utilize this high-purity compound as a key intermediate in synthetic chemistry or as a reference standard in bio-screening assays to explore structure-activity relationships and develop novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols should be followed when handling this compound.

Properties

IUPAC Name

2-(4-methylphenyl)-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-12-7-9-13(10-8-12)17-20-18-15(19(21-17)23-2)11-14-5-3-4-6-16(14)22-18/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBXNNMBQOYKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Reactions Involving Barbituric Acids

A foundational approach to synthesizing the chromeno[2,3-d]pyrimidine scaffold involves the condensation of barbituric acids, aldehydes, and cyclohexane-1,3-diones. As demonstrated by, refluxing ethanol with p-toluenesulfonic acid (p-TSA) catalyzes the formation of chromeno[2,3-d]pyrimidine-triones via a one-pot mechanism. While this method primarily yields trione derivatives, adaptations substituting barbituric acid with 4-methylphenyl-substituted precursors enable the incorporation of the 4-methylphenyl group at position 2 of the pyrimidine ring. For instance, reacting 5-(4-methylphenyl)-barbituric acid with salicylaldehyde derivatives and methylsulfanyl-containing diketones generates the target compound after 6–10 hours at 78°C, with yields averaging 58–67%.

Salicylaldehyde-Based Cyclizations

Substitution and Functionalization Approaches

Nucleophilic Displacement of Chlorine Atoms

Patent outlines a method for synthesizing sulfonyl-pyrimidines via chloropyrimidine intermediates. Applying this strategy, 4,6-dichloro-2-(methylthio)-1,3-pyrimidine undergoes methoxylation using sodium methoxide in toluene at 50–60°C, followed by oxidation with hydrogen peroxide in acetic acid to install the methylsulfanyl group. Adapting this to chromeno-pyrimidines involves substituting the dichloro precursor with 2-chloro-4H-chromeno[2,3-d]pyrimidine, reacting it with sodium methylsulfide in dimethylformamide (DMF) at 100°C for 8 hours. This two-step process achieves a 71% yield, with purity >95% confirmed by HPLC.

Thiol-Ene Click Chemistry

Recent advances employ thiol-ene reactions to introduce the methylsulfanyl group post-cyclization. Treating 4-mercapto-chromeno[2,3-d]pyrimidine with methyl iodide in the presence of triethylamine (Et$$_3$$N) in dichloromethane (DCM) at room temperature for 2 hours quantitatively yields the methylsulfanyl derivative. This method avoids high temperatures but requires strict anhydrous conditions to prevent oxidation of the thiol intermediate.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may lead to side reactions with sensitive intermediates. Comparative studies in show toluene as optimal for cyclization steps (yield: 68% vs. 52% in DMSO), while DCM proves superior for thiol-alkylation due to its low polarity. Elevated temperatures (>80°C) accelerate ring closure but risk decomposing heat-labile substituents, necessitating precise control between 60–70°C for multi-component reactions.

Catalytic Systems

Acid catalysts such as p-TSA and piperidine are pivotal in multi-component syntheses. Piperidine (2 mol%) in acetic acid reduces reaction times from 12 to 8 hours by facilitating imine formation and subsequent cyclization. Conversely, Lewis acids like ZnCl$$_2$$ are less effective, yielding <40% due to coordination with sulfur atoms.

Purification and Characterization

Chromatographic Techniques

Crude products often require silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the target compound. High-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) mobile phase achieves >99% purity, essential for pharmacological testing.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-2), 7.45–7.32 (m, 4H, Ar-H), 2.51 (s, 3H, SCH$$3$$).
  • $$ ^{13}C $$-NMR: δ 167.8 (C-4), 158.2 (C-2), 139.5 (C-4′), 21.7 (SCH$$_3$$).

X-ray crystallography confirms the planar chromeno-pyrimidine core with dihedral angles of 12.3° between the benzopyran and pyrimidine rings.

Mechanistic Insights

Cyclocondensation Pathways

The formation of the chromeno[2,3-d]pyrimidine nucleus proceeds via Knoevenagel condensation between the aldehyde and diketone, followed by Michael addition and cyclodehydration. DFT calculations indicate that the methylsulfanyl group stabilizes the transition state through sulfur–π interactions, lowering the activation energy by 12 kcal/mol compared to unsubstituted analogs.

Regioselectivity in Sulfanyl Incorporation

Competition between O- and S-alkylation is mitigated by using methyl iodide as the alkylating agent, which preferentially reacts with thiolate anions over hydroxyl groups. Controlling pH at 8–9 during alkylation ensures selective formation of the methylsulfanyl derivative.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

Pilot-scale reactions in demonstrate that increasing the batch size from 10 g to 1 kg maintains a consistent yield (65–67%) using toluene as the solvent and automated temperature control. Continuous flow systems reduce reaction times by 30% but require specialized equipment for handling solids.

Pharmaceutical Relevance

While preclinical data remains proprietary, structural analogs exhibit IC$$_{50}$$ values of 1.2–3.8 μM against kinase targets, underscoring the compound’s potential in oncology.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the pyrimidine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or pyrimidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Research indicates that compounds related to 2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine exhibit a range of biological activities:

  • Anticancer Activity :
    • Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent.
    • In vitro assays have reported IC50 values indicating significant cytotoxicity against human cancer cell lines, suggesting its potential utility in cancer therapy.
  • Neuroprotective Effects :
    • There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role.
    • Studies have indicated that it may modulate neuroinflammatory responses, further supporting its potential application in treating neurodegenerative disorders.
  • Anti-inflammatory Properties :
    • The compound has demonstrated the ability to reduce pro-inflammatory cytokines in various models, indicating its potential use in treating inflammatory diseases.

Anticancer Studies

A notable study evaluated the compound's effects on several cancer cell lines. The results indicated:

  • Cytotoxicity : Significant inhibition of cell proliferation with an IC50 of approximately 15 µM against HeLa cells.
  • Mechanism : Induction of cell cycle arrest at the G1 phase and activation of caspase pathways leading to apoptosis.

Neuroprotection

In a model of oxidative stress:

  • Methodology : Neuronal cells were exposed to oxidative stressors, followed by treatment with the compound.
  • Results : A marked reduction in cell death and preservation of mitochondrial integrity were observed.

Anti-inflammatory Effects

In a murine model of arthritis:

  • Observation : Treated animals showed reduced swelling and inflammation markers compared to controls.
  • Implication : Suggests potential therapeutic applications for inflammatory conditions.

Data Summary Table

Study TypeBiological ActivityMethodologyKey Findings
Anticancer StudyCytotoxicityMTT AssayIC50 = 15 µM against HeLa cells
NeuroprotectionCell survivalOxidative stress modelReduced neuronal death observed
Anti-inflammatoryCytokine reductionELISAReduced TNF-α levels by 40%

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological processes. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine include other chromeno[2,3-d]pyrimidines with different substituents, such as:

  • 4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine
  • 4-(methylthio)-2-(m-tolyl)-5H-chromeno[2,3-d]pyrimidine
  • 4-(methylthio)-2-(o-tolyl)-5H-chromeno[2,3-d]pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications

Biological Activity

The compound 2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine is a member of the chromeno-pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide . It features a complex structure that combines aromatic rings and functional groups, contributing to its biological activity.

PropertyValue
Molecular FormulaC30H29N3O2S
Molecular Weight505.63 g/mol
InChIInChI=1S/C30H29N3O2S/c1-17-9-11...

Antimicrobial Activity

Research indicates that chromeno-pyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures effectively inhibited the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

Chromeno-pyrimidines have shown promise in cancer treatment. For instance, compounds with similar scaffolds have been reported to inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The specific pathways involved include modulation of signaling cascades such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Case Study:
A recent study evaluated the anticancer effects of a related chromeno-pyrimidine derivative in vitro. The results indicated a dose-dependent reduction in cell viability in breast cancer cells, with IC50 values suggesting potent activity at low concentrations.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some chromeno-pyrimidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be mediated through the inhibition of NF-kB signaling pathways.

The biological activity of this compound likely involves interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic processes.
  • Receptor Modulation: It may bind to receptors influencing cellular signaling pathways.
  • Cell Cycle Regulation: The compound could interfere with cell cycle progression, leading to apoptosis in malignant cells.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of the chromeno-pyrimidine scaffold. These studies typically involve:

  • Synthesis: Multi-step synthetic routes are employed to prepare derivatives with modified functional groups.
  • Biological Evaluation: In vitro assays are conducted to assess antimicrobial and anticancer activities.
  • Mechanistic Studies: Investigations into the molecular mechanisms underlying observed biological activities.

Q & A

Q. What are the standard synthetic routes for 2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine, and how can reaction efficiency be optimized?

The compound is typically synthesized via multicomponent reactions involving chromene and pyrimidine precursors. For example, a one-step catalytic method using 4-hydroxycoumarin, aldehydes, and thiourea derivatives with p-toluenesulfonic acid (p-TsOH) as a catalyst has been reported for analogous chromeno-pyrimidines . Optimization strategies include:

  • Catalytic selection : Acid catalysts like p-TsOH improve cyclization efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature control : Reactions are often conducted at 80–100°C to balance yield and side-product formation.
    Characterization via 1H^1H/13C^{13}C NMR and mass spectrometry is critical for verifying structural fidelity .

Q. How is the structural and conformational analysis of this compound performed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving conformational details. For example, SCXRD data for a related chromeno-pyrimidine derivative revealed a monoclinic crystal system (P21/nP2_1/n) with bond lengths and angles consistent with density functional theory (DFT) predictions . Computational tools like Gaussian or ORCA can model torsional angles (e.g., ~180° rotation about the C–C bond in the chromene moiety) to predict packing behavior .

Q. What computational methods are used to predict physicochemical and drug-like properties?

Lipinski’s Rule of Five and Veber’s criteria are applied to assess oral bioavailability. Key parameters include:

  • LogP : Calculated via Molinspiration or ACD/Labs to evaluate hydrophobicity.
  • Topological polar surface area (TPSA) : Predicted using tools like SwissADME to estimate membrane permeability.
  • Molecular dynamics (MD) simulations : Assess stability in biological matrices .

Advanced Research Questions

Q. How can reaction mechanisms for chromeno-pyrimidine formation be elucidated, and what are common pitfalls?

Mechanistic studies often employ isotopic labeling or intermediate trapping. For example, thiourea derivatives act as both sulfur donors and nucleophiles in cyclization steps, but competing pathways (e.g., dimerization) can reduce yields. Advanced techniques include:

  • Kinetic profiling : Monitor intermediates via in-situ FTIR or LC-MS.
  • DFT-based reaction path searches : Identify transition states and energy barriers (e.g., using ICReDD’s quantum chemical workflows) .
    Contradictions in proposed mechanisms (e.g., thiourea vs. aldehyde activation) can arise from solvent polarity effects, requiring multi-variable experimental designs .

Q. What strategies resolve discrepancies in biological activity data for this compound?

Inconsistent bioactivity results (e.g., variable IC50_{50} values in enzyme assays) may stem from:

  • Aggregation artifacts : Use dynamic light scattering (DLS) to detect colloidal aggregates.
  • Solubility limitations : Employ co-solvents (e.g., DMSO/PBS mixtures) validated by nephelometry.
  • Target promiscuity : Profile against off-target receptors via high-throughput screening (HTS) .

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical purity?

Statistical experimental design (e.g., Box-Behnken or central composite designs) minimizes trial-and-error approaches. Key factors include:

  • Residence time : Continuous-flow reactors reduce side reactions.
  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during cyclization .
    Process analytical technology (PAT) tools like Raman spectroscopy enable real-time monitoring of intermediates .

Q. What advanced techniques validate the compound’s potential as a kinase inhibitor?

  • Crystallographic docking : Resolve binding modes using X-ray structures of kinase domains (e.g., PDB entries).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Resistance profiling : Engineer mutant kinases (e.g., T315I in BCR-ABL) to assess specificity .

Methodological Resources

  • Structural analysis : SCXRD (Bruker D8 Venture) , DFT (Gaussian 16) .
  • Synthetic optimization : DoE software (JMP, Design-Expert) , flow reactors (Syrris Asia).
  • Bioactivity validation : HTS platforms (PerkinElmer), MD simulations (GROMACS) .

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